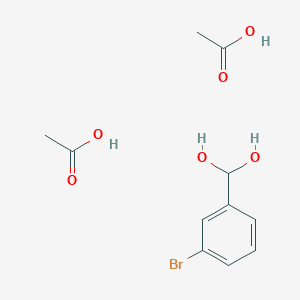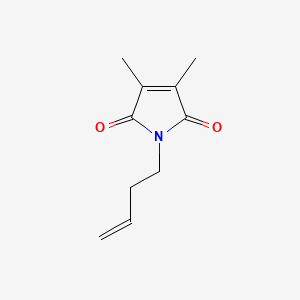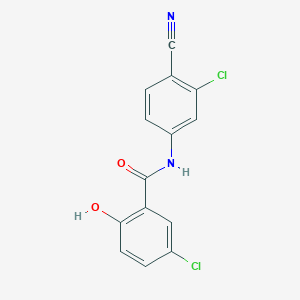
4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene is an organic compound characterized by the presence of a tert-butyl group, an ethynyl group, and an iodoethenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Bromination: The starting material, 4-tert-butylphenol, undergoes bromination to introduce a bromine atom at the desired position on the benzene ring.
Protection: The hydroxyl group of the brominated product is protected using a suitable protecting group, such as a benzyl group.
Halogen Exchange: The protected intermediate undergoes a halogen exchange reaction to replace the bromine atom with an iodine atom, forming the iodo derivative.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used to study the effects of various functional groups on biological activity.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene involves its interaction with specific molecular targets. The ethynyl and iodoethenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodoethylbenzene: Shares the iodoethenyl group but lacks the tert-butyl and ethynyl groups.
4-tert-Butylphenol: Contains the tert-butyl group but lacks the ethynyl and iodoethenyl groups.
4-tert-Butyl-2-ethynylbenzene: Contains the tert-butyl and ethynyl groups but lacks the iodoethenyl group.
Uniqueness
4-tert-Butyl-2-ethynyl-1-(2-iodoethenyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
648933-86-2 |
|---|---|
Fórmula molecular |
C14H15I |
Peso molecular |
310.17 g/mol |
Nombre IUPAC |
4-tert-butyl-2-ethynyl-1-(2-iodoethenyl)benzene |
InChI |
InChI=1S/C14H15I/c1-5-11-10-13(14(2,3)4)7-6-12(11)8-9-15/h1,6-10H,2-4H3 |
Clave InChI |
GLFVZMZPTPYPCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)C=CI)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,4R,5S,6S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dien-1-ol](/img/structure/B12594430.png)

![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)

![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)



![6-{1-[(5-Hydroxypentyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12594461.png)
![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)

